![molecular formula C13H9Cl3N4 B15217041 2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine CAS No. 924904-16-5](/img/structure/B15217041.png)
2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine is a synthetic organic compound belonging to the purine family This compound is characterized by the presence of two chlorine atoms at positions 2 and 6 on the purine ring, and a 4-(chloromethyl)benzyl group at position 7
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine typically involves multiple steps:
Starting Material: The synthesis begins with commercially available purine derivatives.
Benzylation: The 4-(chloromethyl)benzyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the chlorinated purine with 4-(chloromethyl)benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate are commonly used under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted purines, oxidized or reduced derivatives, and coupled products with extended aromatic systems.
Applications De Recherche Scientifique
2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and benzyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites, thereby blocking the normal biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropurine: Lacks the benzyl group, making it less versatile in coupling reactions.
7-Benzyl-7H-purine: Does not have chlorine atoms, affecting its reactivity in substitution reactions.
2,6-Dichloro-9-(4-(chloromethyl)benzyl)-9H-purine: Similar structure but with different substitution patterns, leading to varied chemical properties.
Propriétés
Numéro CAS |
924904-16-5 |
|---|---|
Formule moléculaire |
C13H9Cl3N4 |
Poids moléculaire |
327.6 g/mol |
Nom IUPAC |
2,6-dichloro-7-[[4-(chloromethyl)phenyl]methyl]purine |
InChI |
InChI=1S/C13H9Cl3N4/c14-5-8-1-3-9(4-2-8)6-20-7-17-12-10(20)11(15)18-13(16)19-12/h1-4,7H,5-6H2 |
Clé InChI |
BSKYPUUFGNPHLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=NC3=C2C(=NC(=N3)Cl)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B15216978.png)

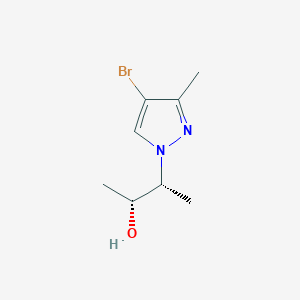

![3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B15217011.png)

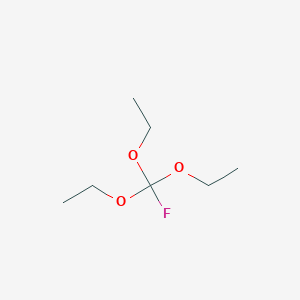
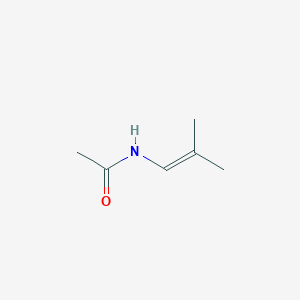
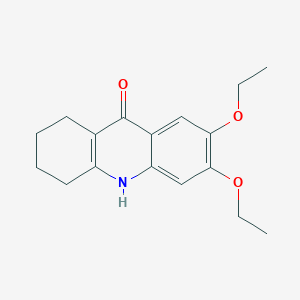
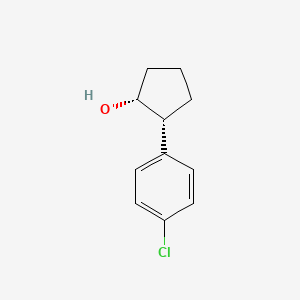
![12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15217066.png)
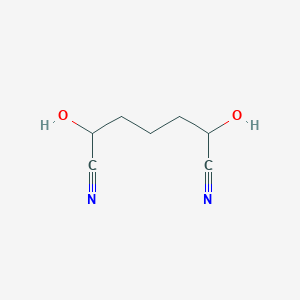
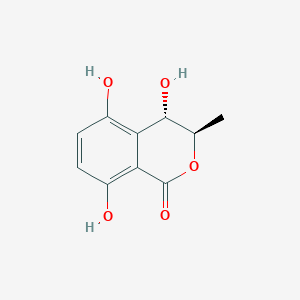
![Bicyclo[4.2.2]decan-7-one](/img/structure/B15217084.png)
